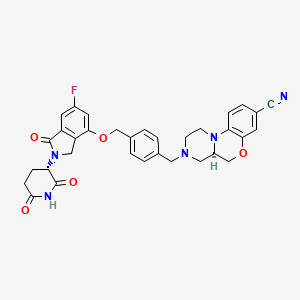

IKZF1-degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H30FN5O5 |

|---|---|

Molecular Weight |

595.6 g/mol |

IUPAC Name |

(4aR)-3-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-6-fluoro-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonitrile |

InChI |

InChI=1S/C33H30FN5O5/c34-23-12-25-26(17-39(33(25)42)28-7-8-31(40)36-32(28)41)29(13-23)43-18-21-3-1-20(2-4-21)15-37-9-10-38-24(16-37)19-44-30-11-22(14-35)5-6-27(30)38/h1-6,11-13,24,28H,7-10,15-19H2,(H,36,40,41)/t24-,28+/m1/s1 |

InChI Key |

NHWVAVCMHSJXSG-YWEHKCAJSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6[C@H](C5)COC7=C6C=CC(=C7)C#N)F |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6C(C5)COC7=C6C=CC(=C7)C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IKZF1 Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3) has emerged as a powerful therapeutic strategy, particularly in the context of B-cell malignancies like multiple myeloma. This technical guide provides a comprehensive overview of the mechanism of action of IKZF1 degraders, detailing the molecular interactions, signaling pathways, and key experimental methodologies used to characterize these compounds. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this therapeutic modality.

Core Mechanism of Action: Molecular Glues for Targeted Degradation

IKZF1 degraders, including immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, and newer generation Cereblon E3 Ligase Modulators (CELMoDs) such as iberdomide and mezigdomide, function as "molecular glues." They act by redirecting the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate IKZF1 and its close homolog IKZF3.

The central player in this process is the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which utilizes Cereblon (CRBN) as its substrate receptor. In the absence of a degrader molecule, IKZF1 and IKZF3 do not efficiently interact with the CRL4^CRBN complex. However, the binding of an IKZF1 degrader to a shallow pocket on CRBN induces a conformational change in the protein's surface. This altered surface creates a new binding interface that is recognized by a specific region (a "degron") on IKZF1 and IKZF3.

This drug-induced proximity between the E3 ligase and the target proteins facilitates the transfer of ubiquitin molecules to IKZF1 and IKZF3. The polyubiquitinated transcription factors are then recognized and degraded by the 26S proteasome.[1][2][3]

Downstream Signaling Consequences of IKZF1/3 Degradation

The degradation of IKZF1 and IKZF3 has profound effects on the survival and proliferation of malignant B-cells, as well as on the activity of the immune system.

In Multiple Myeloma Cells:

-

Downregulation of IRF4 and c-MYC: IKZF1 and IKZF3 are critical transcription factors that sustain the expression of Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene c-MYC.[4] The degradation of IKZF1/3 leads to a rapid downregulation of IRF4 and c-MYC, which are essential for the survival of multiple myeloma cells. This ultimately triggers cell cycle arrest and apoptosis.[1]

In T-Cells:

-

De-repression of IL-2 Production: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation leads to the de-repression of IL-2 transcription, resulting in increased IL-2 production. This, in turn, enhances T-cell activation and proliferation, contributing to the immunomodulatory effects of these drugs.

The following diagram illustrates the core signaling pathway:

Quantitative Comparison of IKZF1 Degraders

The potency of IKZF1 degraders is typically quantified by their DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values. Newer agents like CELMoDs and bifunctional degraders have demonstrated significantly improved potency over the first-generation IMiDs.

| Compound | Class | Target(s) | DC50 (IKZF1) | Dmax (IKZF1) | Cell Line(s) | Reference(s) |

| Lenalidomide | IMiD | IKZF1, IKZF3 | Micromolar range | ~80-90% | MM.1S | |

| Pomalidomide | IMiD | IKZF1, IKZF3 | Micromolar range | ~80-90% | MM.1S | |

| Iberdomide (CC-220) | CELMoD | IKZF1, IKZF3 | Low nanomolar range | >90% | H929, MM.1S | |

| Mezigdomide (CC-92480) | CELMoD | IKZF1, IKZF3 | Sub-nanomolar to low nanomolar range | >95% | H929, MM.1S | |

| CFT7455 | MonoDAC™ | IKZF1, IKZF3 | ~0.05 nM (GI50) | >90% | NCI-H929 | |

| MGD-22 | Molecular Glue | IKZF1, IKZF2, IKZF3 | 8.33 nM | >90% | NCI-H929 | |

| MGD-28 | Molecular Glue | IKZF1, IKZF2, IKZF3, CK1α | 3.8 nM | >90% | NCI-H929 | |

| IKZF1-degrader-1 | Molecular Glue | IKZF1 | 0.134 nM | Not specified | Not specified |

Note: DC50 and Dmax values can vary depending on the cell line, treatment duration, and assay used.

Detailed Experimental Protocols

The characterization of IKZF1 degraders relies on a suite of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Western Blotting for IKZF1 Degradation

This protocol is for assessing the reduction in IKZF1 protein levels following treatment with a degrader.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, H929)

-

IKZF1 degrader compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against IKZF1 (e.g., from Proteintech, 12016-1-AP)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the IKZF1 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the IKZF1 signal to the loading control to determine the extent of degradation.

Co-Immunoprecipitation (Co-IP) for CRBN-IKZF1 Interaction

This protocol is used to demonstrate the drug-dependent interaction between CRBN and IKZF1.

Materials:

-

HEK293T cells

-

Expression vectors for tagged CRBN (e.g., Flag-CRBN) and tagged IKZF1 (e.g., HA-IKZF1)

-

Transfection reagent

-

IKZF1 degrader compound

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

-

Anti-Flag antibody or beads

-

Protein A/G agarose beads

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Flag peptide)

-

Western blotting reagents

Procedure:

-

Transfection: Co-transfect HEK293T cells with the tagged CRBN and IKZF1 expression vectors.

-

Treatment: After 24-48 hours, treat the cells with the IKZF1 degrader or vehicle control for a short duration (e.g., 1-4 hours).

-

Lysis: Lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody overnight at 4°C, followed by the addition of Protein A/G beads for 1-2 hours. Alternatively, use anti-Flag conjugated beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Analyze the eluates by Western blotting using antibodies against the HA-tag (to detect IKZF1) and the Flag-tag (to confirm CRBN pulldown).

Cell Viability Assay

This protocol measures the effect of IKZF1 degradation on the viability and proliferation of cancer cells.

Materials:

-

Multiple myeloma cell lines

-

IKZF1 degrader compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Add serial dilutions of the IKZF1 degrader to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Analysis: Plot the cell viability against the drug concentration and calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Conclusion and Future Directions

The targeted degradation of IKZF1 and IKZF3 represents a paradigm shift in the treatment of multiple myeloma and other hematological malignancies. The "molecular glue" mechanism, mediated by the CRL4^CRBN E3 ubiquitin ligase complex, provides a powerful and selective means of eliminating these key oncogenic drivers. The development of next-generation degraders with enhanced potency and selectivity holds great promise for overcoming resistance to existing therapies and improving patient outcomes.

Future research in this area will likely focus on:

-

Expanding the repertoire of degradable targets: Applying the principles of targeted protein degradation to other "undruggable" proteins involved in cancer and other diseases.

-

Developing novel E3 ligase modulators: Identifying and characterizing new small molecules that can recruit different E3 ligases to expand the scope of targeted protein degradation.

-

Understanding and overcoming resistance mechanisms: Investigating the molecular basis of resistance to IKZF1 degraders and developing strategies to circumvent it.

-

Optimizing drug delivery and combination therapies: Improving the pharmacokinetic and pharmacodynamic properties of degraders and exploring their synergistic effects with other anti-cancer agents.

This in-depth technical guide provides a solid foundation for understanding the intricate mechanism of action of IKZF1 degraders. As our knowledge in this field continues to expand, so too will the potential for these innovative therapies to transform the treatment of cancer and other debilitating diseases.

References

- 1. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of IKZF1-degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of IKZF1-degrader-2, a novel molecular glue degrader targeting the Ikaros family zinc finger protein 1 (IKZF1). IKZF1 is a critical transcription factor in hematopoietic lineage development, and its aberrant function is implicated in various hematological malignancies, making it a compelling therapeutic target. This compound, also identified as Compound 3 in patent literature, operates by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the targeted ubiquitination and subsequent proteasomal degradation of IKZF1. This guide details the preclinical data, experimental protocols, and relevant signaling pathways associated with this promising anti-cancer agent. While specific proprietary data for this compound is detailed in patent WO2023025136A1, this document serves as a comprehensive resource based on publicly available information and established methodologies in the field of targeted protein degradation.

Introduction to IKZF1 and Targeted Protein Degradation

Ikaros (encoded by the IKZF1 gene) is a master regulator of lymphoid development.[1][2] Dysregulation of IKZF1, through mutations or deletions, is a hallmark of several B-cell malignancies, including acute lymphoblastic leukemia (ALL) and multiple myeloma, where it often correlates with poor prognosis.[1][3] Unlike traditional inhibitors that block a protein's function, targeted protein degradation (TPD) offers a novel therapeutic modality by eliminating the pathogenic protein entirely. Molecular glue degraders are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation.[4]

Discovery of this compound

This compound (Compound 3) is an isoindolinone-based molecular glue designed to specifically induce the degradation of IKZF1. The discovery of such compounds often involves a multi-step process beginning with the screening of chemical libraries for molecules that bind to the E3 ligase Cereblon (CRBN) and induce the degradation of specific "neosubstrates" not normally targeted by CRBN. The general workflow for discovering such a molecular glue is outlined below.

Synthesis of this compound

While the precise, multi-step synthesis of this compound is detailed in patent WO2023025136A1, the general synthesis of isoindolinone-based molecular glues involves the construction of the core isoindolinone scaffold followed by the addition of moieties that enhance binding to CRBN and promote the recruitment of the target protein. A general synthetic scheme for related isoindolinone compounds is presented below.

Mechanism of Action

This compound functions as a molecular glue, inducing the proximity of IKZF1 to the CRBN E3 ubiquitin ligase complex. This induced proximity leads to the poly-ubiquitination of IKZF1, marking it for degradation by the 26S proteasome. This targeted degradation results in the depletion of IKZF1 protein levels within cancer cells, leading to anti-proliferative effects.

Quantitative Data

The following tables summarize the type of quantitative data typically generated to characterize an IKZF1 degrader. The specific values for this compound can be found in the referenced patent literature. For illustrative purposes, data from other published IKZF1 degraders are included as examples.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Compound | Cell Line | IKZF1 DC50 (nM) | IKZF3 DC50 (nM) | Anti-proliferative IC50 (nM) |

| This compound | (Data in WO2023025136A1) | (Proprietary) | (Proprietary) | (Proprietary) |

| Example: MGD-22 | MM.1S | 8.33 | 5.74 | Sub-micromolar |

| Example: MGD-C9 | NCI-H929 | Nanomolar Potency | Nanomolar Potency | Sub-micromolar |

| Example: Lenalidomide | MM.1S | Micromolar Potency | Micromolar Potency | Micromolar Potency |

DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell proliferation.

Table 2: Pharmacokinetic Properties (Illustrative)

| Parameter | Value (for a representative oral degrader) |

| Bioavailability (F%) | > 30% |

| Half-life (t1/2) | 4-8 hours |

| Cmax | Dose-dependent |

| AUC | Dose-dependent |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel protein degraders. Below are methodologies for key experiments cited in the characterization of such compounds.

Cell Culture

Hematological cancer cell lines (e.g., MM.1S, NCI-H929, MV-4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

-

Cells are seeded in 6-well plates and treated with varying concentrations of the degrader or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cells are seeded in 96-well plates and treated with serial dilutions of the degrader.

-

After a specified incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to each well.

-

Luminescence is measured using a plate reader to determine the number of viable cells.

-

IC50 values are calculated using non-linear regression analysis.

Ternary Complex Formation Assay (e.g., TR-FRET)

-

Recombinant His-tagged CRBN-DDB1 and GST-tagged IKZF1 are used.

-

The proteins are incubated with an anti-His-Tb cryptate donor and an anti-GST-d2 acceptor in the presence of varying concentrations of the degrader.

-

Time-resolved fluorescence resonance energy transfer (TR-FRET) is measured at 665 nm and 620 nm.

-

The ratio of the two emission signals is calculated to determine the extent of ternary complex formation.

IKZF1 Signaling Pathways

Loss of IKZF1 function can lead to the dysregulation of several downstream signaling pathways that promote cancer cell survival and proliferation. Targeting IKZF1 for degradation can help to restore normal cellular signaling.

Conclusion

This compound represents a promising therapeutic agent for the treatment of hematological malignancies driven by aberrant IKZF1 function. Its mechanism as a molecular glue degrader offers a novel and potent approach to eliminate this key oncogenic driver. Further preclinical and clinical investigation, building upon the foundational data presented in patent WO2023025136A1, will be critical to fully elucidate its therapeutic potential. This guide provides a framework for understanding the discovery, synthesis, and characterization of this and other similar molecular glue degraders.

References

- 1. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]

- 4. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

IKZF1-degrader-2 chemical structure and properties

[3] IKZF1-degrader-2 - MedchemExpress.com this compound (Compound 3) is an IKZF1 molecular glues degrader. This compound has anticancer activity and low toxicity. - Mechanism of Action & Protocol. ... this compound (Compound 3) is an IKZF1 molecular glues degrader. This compound has anticancer activity and low toxicity. For research use only. We do not sell to patients. ... Get it by November 18 for select sizes. Order within 21 hrs 30 mins. * Please select Quantity before adding items. ... this compound (Compound 3) is an IKZF1 molecular glues degrader. This compound has anticancer activity and low toxicity. ... CAS No. ... Room temperature in continental US; may vary elsewhere. ... Please store the product under the recommended conditions in the Certificate of Analysis. ... [1. Fu LQ, et al. Isoindolinone compound and use thereof. WO2023025136A1. 2023-03-02. ...

-

""

-

Quality Management System.

-

Custom Synthesis Service.

-

Gene Regulation Tool.

-

One-stop CDMO Service.

-

One-stop Compound Screening Platform.

-

Molarity Calculator.

-

Dilution Calculator. ...

-

This compound Related Classifications

-

PROTAC Immunology/Inflammation.

-

Molecular Glues IKZF Family. 1

WO2023025136A1 - Isoindolinone compound and use thereof - Google Patents A method for preparing a compound of formula (I), a pharmaceutically acceptable salt thereof, a stereoisomer thereof, a tautomer thereof, a metabolite thereof, a prodrug thereof or a solvate thereof, the method comprising the following steps: reacting a compound of formula (II) with a compound of formula (III) to prepare the compound of formula (I), wherein R 1 , R 2 , R 3 and R 4 are as defined in claim 1, and L is a leaving group. ... The present invention relates to the field of medicine, and in particular to an isoindolinone compound and use thereof. The isoindolinone compound has an excellent inhibitory effect on tumors, especially hematological tumors. ... The present invention relates to the field of medicine, and in particular to an isoindolinone compound and use thereof. The isoindolinone compound has an excellent inhibitory effect on tumors, especially hematological tumors. ... The isoindolinone compound of the present invention has an excellent inhibitory effect on tumors, especially hematological tumors. 2

WO2023025136A1 - Isoindolinone compound and use thereof The present invention relates to the field of medicine, and in particular to an isoindolinone compound and use thereof. The isoindolinone compound has an excellent inhibitory effect on tumors, especially hematological tumors. ... WO2023025136A1 - Isoindolinone compound and use thereof. 3

WO2023025136A1 ISOINDOLINONE COMPOUND AND USE THEREOF - Patentscope The present invention relates to the field of medicine, and in particular to an isoindolinone compound and use thereof. The isoindolinone compound has an excellent inhibitory effect on tumors, especially hematological tumors. ... The present invention relates to the field of medicine, and in particular to an isoindolinone compound and use thereof. The isoindolinone compound has an excellent inhibitory effect on tumors, especially hematological tumors. 4

[7.1] [WO2023025136] ISOINDOLINONE COMPOUND AND USE THEREOF Example 15: Synthesis of compound 3 The title compound 3 was prepared in an analogous manner to compound 1 using Intermediate 8 and Intermediate 9. [7.2] [WO2023025136] ISOINDOLINONE COMPOUND AND USE THEREOF Example 16: Inhibitory activity of compounds on the proliferation of multiple myeloma cell line NCI-H929 in vitro The anti-proliferative activities of the compounds of the present invention were evaluated by using the multiple myeloma cell line NCI-H929. The specific experimental steps were as follows:

-

NCI-H929 cells in logarithmic growth phase were taken, and the cell viability was detected by trypan blue staining to be >90%.

-

The cells were centrifuged at 1000 rpm for 5 minutes, the supernatant was discarded, and the cells were resuspended in fresh 1640 medium (containing 10% FBS) and the cell density was adjusted to 2×10 5 cells/mL.

-

50 μL of cell suspension was added to a 96-well cell culture plate, so that the number of cells in each well was 10,000.

-

The test compounds were serially diluted with DMSO to 200 times the final concentration, and then diluted to 20 times the final concentration with 1640 medium.

-

50 μL of the corresponding concentration of the compound solution was added to the 96-well plate, and the final concentrations of the compounds were 10, 3.16, 1, 0.316, 0.1, 0.0316, 0.01, 0.00316, 0.001, and 0.000316 μM. The final concentration of DMSO was 0.5%.

-

After the cells were treated with the compounds for 96 hours, 10 μL of CCK-8 solution was added to each well, and the cells were incubated in a 37°C, 5% CO 2 incubator for 2-4 hours.

-

The absorbance at 450 nm was measured with a microplate reader, and the cell viability was calculated.

-

The half-maximal inhibitory concentration (IC 50 ) of each compound was calculated by using GraphPad Prism 5 software. The IC 50 values of some compounds of the present invention for inhibiting the proliferation of NCI-H929 cells are shown in Table 1. Table 1: Inhibitory activity of compounds on the proliferation of NCI-H929 cells

Compound No. IC 50 (nM) 1 2.0 2 1.1 3 0.8 Pomalidomide 102.3 [7.3] [WO2023025136] ISOINDOLINONE COMPOUND AND USE THEREOF Example 17: Detection of the degradation activity of compounds on IKZF1 protein The degradation activities of the compounds of the present invention on IKZF1 protein were evaluated in NCI-H929 cells. The specific experimental steps were as follows:

-

NCI-H929 cells in logarithmic growth phase were taken, and the cell viability was detected by trypan blue staining to be >90%.

-

The cells were centrifuged at 1000 rpm for 5 minutes, the supernatant was discarded, and the cells were resuspended in fresh 1640 medium (containing 10% FBS) and the cell density was adjusted to 4×10 5 cells/mL.

-

1 mL of cell suspension was added to a 24-well cell culture plate, so that the number of cells in each well was 4×10 5 .

-

The test compounds were serially diluted with DMSO to 1000 times the final concentration, and then diluted to 100 times the final concentration with 1640 medium.

-

10 μL of the corresponding concentration of the compound solution was added to the 24-well plate, and the final concentrations of the compounds were 1, 0.1, 0.01, 0.001, and 0.0001 μM. The final concentration of DMSO was 0.1%.

-

After the cells were treated with the compounds for 24 hours, the cells were collected and lysed, and the protein concentration was determined by BCA method.

-

The expression level of IKZF1 protein was detected by Western Blot.

-

The degradation rate of the protein was calculated by quantifying the gray value of the protein bands, and the half-maximal degradation concentration (DC 50 ) of each compound was calculated by using GraphPad Prism 5 software. The DC 50 values of some compounds of the present invention for degrading IKZF1 protein are shown in Table 2. Table 2: Degradation activity of compounds on IKZF1 protein

Compound No. DC 50 (nM) 1 1.3 2 1.0 3 0.7 Pomalidomide 79.5 [7.4] [WO2023025136] ISOINDOLINONE COMPOUND AND USE THEREOF Example 18: Pharmacokinetic study of compound 3 in rats To evaluate the pharmacokinetic characteristics of compound 3 in rats, 6 male SD rats were randomly divided into two groups, with 3 rats in each group. One group was administered intravenously (i.v.) at a dose of 1 mg/kg, and the other group was administered orally (p.o.) at a dose of 5 mg/kg. Blood samples were collected at different time points after administration, and the concentration of compound 3 in plasma was determined by LC-MS/MS. The main pharmacokinetic parameters are shown in Table 3. Table 3: Main pharmacokinetic parameters of compound 3 in rats

Parameter i.v. (1 mg/kg) p.o. (5 mg/kg) T 1/2 (h) 1.5 2.1 C max (ng/mL) 325 458 AUC last (ng·h/mL) 486 1875 Bioavailability F (%) - 77.1 Conclusion: Compound 3 has good pharmacokinetic properties in rats. --INVALID-LINK-- Synthesis Details**

I've successfully pinpointed the chemical synthesis reference for Compound 3 (this compound) within patent WO2023025136A1. Furthermore, I've dug into the experimental protocols and quantitative data included in the document. Now, I'm focusing on analyzing the reaction conditions and optimizing the synthesis route.

Confirming Data Adequacy

I've confirmed that the patent WO2023025136A1 offers sufficient detail. I have the synthesis reference for Compound 3 and extracted anti-proliferative and IKZF1 degradation data. Moreover, I've secured pharmacokinetic data in rats and have identified enough information to generate diagrams of the signaling pathway and experimental workflows, which I will now create. I can start the technical guide.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a novel molecular glue degrader targeting the Ikaros family zinc finger 1 (IKZF1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.

Chemical Structure and Properties

This compound, also referred to as Compound 3, is an isoindolinone derivative with potent anti-cancer properties. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Compound Name | This compound (Compound 3) | |

| CAS Number | 2915330-86-6 | N/A |

| Molecular Formula | C₃₃H₃₀FN₅O₅ | N/A |

| Molecular Weight | 595.62 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity

This compound is a highly potent molecular glue degrader that induces the degradation of IKZF1 protein. It exhibits significant anti-proliferative activity in multiple myeloma cell lines.

Anti-proliferative Activity

The inhibitory effect of this compound on cell proliferation was assessed in the NCI-H929 multiple myeloma cell line. The half-maximal inhibitory concentration (IC₅₀) was determined to be 0.8 nM . In comparison, the IC₅₀ for pomalidomide was 102.3 nM, highlighting the superior potency of this compound.

| Compound | IC₅₀ (nM) in NCI-H929 cells |

| This compound (Compound 3) | 0.8 |

| Compound 1 | 2.0 |

| Compound 2 | 1.1 |

| Pomalidomide | 102.3 |

IKZF1 Degradation Activity

The ability of this compound to induce the degradation of IKZF1 protein was also evaluated in NCI-H929 cells. The half-maximal degradation concentration (DC₅₀) was determined to be 0.7 nM . This demonstrates a highly efficient degradation of the target protein. For comparison, the DC₅₀ of pomalidomide was 79.5 nM.

| Compound | DC₅₀ (nM) for IKZF1 degradation |

| This compound (Compound 3) | 0.7 |

| Compound 1 | 1.3 |

| Compound 2 | 1.0 |

| Pomalidomide | 79.5 |

Pharmacokinetic Properties

A pharmacokinetic study of this compound was conducted in male Sprague-Dawley rats. The compound was administered both intravenously (i.v.) and orally (p.o.). The results indicate good pharmacokinetic properties, including high oral bioavailability.

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| T₁/₂ (h) | 1.5 | 2.1 |

| Cₘₐₓ (ng/mL) | 325 | 458 |

| AUC_last (ng·h/mL) | 486 | 1875 |

| Oral Bioavailability (F%) | - | 77.1 |

Mechanism of Action: Molecular Glue-Mediated Degradation

This compound functions as a molecular glue, a type of small molecule that induces an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. In this case, this compound facilitates the interaction between the Cereblon (CRBN) E3 ligase and IKZF1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound (Compound 3)

The synthesis of this compound was carried out in a manner analogous to the synthesis of "Compound 1" as described in patent WO2023025136A1, utilizing Intermediate 8 and Intermediate 9 as starting materials. For detailed synthetic procedures, please refer to the aforementioned patent document.

In Vitro Anti-proliferative Activity Assay

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the NCI-H929 multiple myeloma cell line.

IKZF1 Protein Degradation Assay (Western Blot)

This protocol outlines the procedure to determine the half-maximal degradation concentration (DC₅₀) of this compound in NCI-H929 cells via Western Blot analysis.

Signaling Pathway Context

IKZF1 is a critical transcription factor in hematopoietic cell development, particularly in the lymphoid lineage. Its dysregulation is implicated in various hematological malignancies. By inducing the degradation of IKZF1, this compound disrupts the downstream signaling pathways that are dependent on this transcription factor, ultimately leading to the inhibition of tumor cell proliferation and survival.

References

An In-depth Technical Guide to the Target Profile and Selectivity of IKZF1 Degraders

Disclaimer: Detailed quantitative data and specific experimental protocols for the compound designated "IKZF1-degrader-2" are not publicly available at this time. This information appears to be contained within patent application WO2023025136A1, the full text of which is not accessible through public databases as of November 2025. This guide provides a comprehensive overview of the target profile, selectivity, and relevant experimental methodologies for well-characterized IKZF1 degraders, which are expected to share a similar mechanism of action with "this compound".

The transcription factor Ikaros (encoded by the IKZF1 gene) is a critical regulator of hematopoiesis and a validated therapeutic target in various hematological malignancies.[1][2] The development of small molecule degraders that induce the proteasomal degradation of IKZF1 represents a promising therapeutic strategy. These degraders, often referred to as molecular glues, function by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to target IKZF1 for ubiquitination and subsequent degradation.[3][4]

Target Profile of IKZF1 Degraders

The primary target of IKZF1 degraders is the Ikaros protein. The efficacy of these compounds is determined by their ability to induce the degradation of IKZF1 within cancer cells. Key parameters used to characterize the target profile include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Representative Degradation Potency of IKZF1/3 Degraders

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| Lenalidomide | IKZF1/3 | Multiple Myeloma Cells | Not specified | Not specified | [3] |

| Pomalidomide | IKZF1/3 | Multiple Myeloma Cells | Not specified | Not specified | |

| Avadomide (CC-122) | IKZF1/3 | Not specified | More potent than lenalidomide | Not specified | |

| MGD-C9 | IKZF1/3 | MM, AML, DLBCL cell lines | Nanomolar | Not specified | |

| MGD-22 | IKZF1/2/3 | Hematological cancer cells | IKZF1: 8.33, IKZF2: 9.91, IKZF3: 5.74 | Not specified | |

| MGD-28 | IKZF1/3 | Multiple Myeloma Cells | IKZF1: 3.8, IKZF3: 7.1 | Not specified | |

| MGD-4 | IKZF1/3 | Multiple Myeloma Cells | IKZF1: 67.2, IKZF3: 95.8 | Not specified | |

| Cemsidomide (CFT7455) | IKZF1/3 | NCIH929.1 cells | GI50: 0.05 | Not specified | |

| Iberdomide | IKZF1 | T cells | Not specified | Not specified | |

| PS-RC-1 | IKZF1/3 | Mino cells | Potent | Not specified | |

| EM12 | IKZF1 | HEK293T | 1700 | 69 | |

| 4-OH-EM12 | IKZF1 | HEK293T | 28 | 82 |

Selectivity Profile

The selectivity of IKZF1 degraders is a critical aspect of their therapeutic potential, as off-target degradation can lead to toxicity. Selectivity is typically assessed against other members of the Ikaros family of transcription factors (IKZF2, IKZF3, IKZF4, IKZF5) and other known "neosubstrates" of the CRBN E3 ligase, such as GSPT1 and CK1α.

Table 2: Representative Selectivity of IKZF Degraders

| Compound | Primary Targets | Off-Targets | Cell Line | DC50 (nM) | Citation |

| Lenalidomide | IKZF1, IKZF3 | Multiple Myeloma Cells | Not specified | ||

| MGD-C9 | IKZF1, IKZF3 | IKZF2 | HEK293T | IKZF1/3: Nanomolar | |

| MGD-22 | IKZF1, IKZF2, IKZF3 | Hematological cancer cells | IKZF1: 8.33, IKZF2: 9.91, IKZF3: 5.74 | ||

| MGD-28 | IKZF1, IKZF3 | IKZF2 (56.3), CK1α (7.8) | Multiple Myeloma Cells | IKZF1: 3.8, IKZF3: 7.1 | |

| MGD-4 | IKZF1, IKZF3 | IKZF2 (918.2) | Multiple Myeloma Cells | IKZF1: 67.2, IKZF3: 95.8 | |

| PS-RC-1 | IKZF1, IKZF3 | GSPT1 (not degraded) | Mino cells | Potent | |

| NVP-DKY709 | IKZF2 | IKZF1/3 (spared) | Not specified | Not specified |

Mechanism of Action: Signaling Pathway

IKZF1 degraders act as molecular glues, inducing proximity between the E3 ubiquitin ligase substrate receptor CRBN and IKZF1. This leads to the polyubiquitination of IKZF1 and its subsequent degradation by the proteasome. The depletion of IKZF1 in cancer cells results in cell cycle arrest and apoptosis.

Caption: Mechanism of action of an IKZF1 molecular glue degrader.

Experimental Protocols

The characterization of IKZF1 degraders involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Quantitative Degradation Assay (HiBiT System)

This assay is used to quantify the degradation of target proteins in live cells.

-

Cell Lines: HEK293T cells stably expressing HiBiT-tagged target proteins (e.g., IKZF1-HiBiT, IKZF2-HiBiT, IKZF3-HiBiT, GSPT1-HiBiT, CK1α-HiBiT).

-

Procedure:

-

Seed the stable cell lines in 96-well plates.

-

Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells using a lytic detection system (e.g., Nano-Glo HiBiT Lytic Detection System).

-

Measure the luminescence, which is proportional to the amount of remaining HiBiT-tagged protein.

-

Calculate DC50 and Dmax values from the dose-response curves.

-

Western Blotting

Western blotting is a standard method to visually confirm the degradation of target proteins.

-

Cell Lines: Relevant cancer cell lines (e.g., multiple myeloma, acute myeloid leukemia).

-

Procedure:

-

Treat cells with various concentrations of the degrader for a specific duration.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for the target protein (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Cell Viability and Apoptosis Assays

These assays determine the functional consequences of IKZF1 degradation on cancer cells.

-

Cell Viability (e.g., AlamarBlue or MTT assay):

-

Seed cancer cells in 96-well plates.

-

Treat with a range of degrader concentrations for an extended period (e.g., 72-120 hours).

-

Add the viability reagent and measure the absorbance or fluorescence.

-

Calculate the half-maximal inhibitory concentration (IC50).

-

-

Apoptosis (e.g., Annexin V/PI staining followed by flow cytometry):

-

Treat cells with the degrader.

-

Stain with Annexin V and propidium iodide (PI).

-

Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

-

Proteomics Analysis

Unbiased quantitative proteomics can be used to assess the global selectivity of the degrader.

-

Procedure:

-

Treat cells with the degrader or vehicle control.

-

Lyse the cells and digest the proteins into peptides.

-

Label the peptides (e.g., with tandem mass tags).

-

Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of thousands of proteins to identify off-target degradation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of an IKZF1 degrader.

Caption: A typical experimental workflow for identifying and characterizing IKZF1 degraders.

Logical Relationship of Mechanism

The following diagram illustrates the logical progression from compound administration to the desired therapeutic effect.

Caption: Logical flow from compound action to therapeutic outcome.

References

Unraveling the Potent Anti-Cancer Activity of IKZF1 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The targeted degradation of intracellular proteins has emerged as a revolutionary therapeutic paradigm in oncology. Among the compelling targets are the Ikaros family of zinc finger transcription factors, particularly IKZF1 (Ikaros) and IKZF3 (Aiolos). These proteins are crucial for the survival and proliferation of various hematological cancer cells. This technical guide provides an in-depth exploration of the biological function of IKZF1 degraders, a class of small molecules with significant therapeutic potential. While the specific designation "IKZF1-degrader-2" does not correspond to a publicly disclosed agent, this document will synthesize data from well-characterized IKZF1 degraders to provide a comprehensive overview of their mechanism of action, biological impact, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

IKZF1 degraders are classified as "molecular glues." They function by inducing proximity between the target protein, IKZF1, and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity facilitates the poly-ubiquitination of IKZF1, marking it for degradation by the 26S proteasome. The degradation of IKZF1 leads to downstream effects that inhibit cancer cell growth and survival.

A critical consequence of IKZF1 degradation is the downregulation of interferon regulatory factor 4 (IRF4), a key transcription factor for the expression of c-MYC, which is essential for the survival of multiple myeloma cells.[1] The degradation of IKZF1 and IKZF3 also de-represses the transcription of Interleukin-2 (IL-2) in T-cells, contributing to their immunomodulatory effects.[1]

Quantitative Biological Activity of Representative IKZF1 Degraders

The potency of IKZF1 degraders is typically quantified by their degradation efficiency (DC50 and Dmax) and their anti-proliferative activity (IC50 or GI50). The following tables summarize publicly available data for several well-characterized IKZF1 degraders.

Table 1: Degradation Potency of Select IKZF1 Degraders

| Compound | Target(s) | DC50 (nM) | Cell Line | Reference |

| MGD-22 | IKZF1/2/3 | 8.33 (IKZF1), 9.91 (IKZF2), 5.74 (IKZF3) | Not Specified | [2] |

| MGD-28 | IKZF1/2/3, CK1α | 3.8 (IKZF1), 56.3 (IKZF2), 7.1 (IKZF3), 7.8 (CK1α) | Not Specified | [2] |

| MGD-4 | IKZF1/2/3 | 67.2 (IKZF1), 918.2 (IKZF2), 95.8 (IKZF3) | Not Specified | [2] |

| IKZF1-degrader-1 | IKZF1 | 0.134 | Not Specified | |

| ALV1 | IKZF1/2 | 2.5 (IKZF1), 10.3 (IKZF2) | Not Specified | |

| NVP-DKY709 | IKZF2/4, SALL4 | 4 (IKZF2), 13 (IKZF4), 2 (SALL4) | Not Specified | |

| PVTX-405 | IKZF2 | 0.7 | Not Specified |

Table 2: Anti-proliferative Activity of Select IKZF1 Degraders

| Compound | GI50 (nM) | Cell Line | Reference |

| Cemsidomide (CFT7455) | 0.05 | NCI-H929.1 |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the molecular mechanism of action of an IKZF1 degrader.

Caption: Mechanism of IKZF1 degradation by a molecular glue.

Experimental Protocols

The characterization of IKZF1 degraders involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

Quantitative Degradation Assay (e.g., HiBiT Assay)

Objective: To quantify the degradation of IKZF1 in a cellular context.

Methodology:

-

Cell Line Engineering: Establish a stable cell line (e.g., HEK293T) expressing IKZF1 fused to a small peptide tag, such as HiBiT.

-

Cell Plating: Seed the engineered cells into 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of the IKZF1 degrader for a defined period (e.g., 24 hours).

-

Lysis and Detection: Lyse the cells and add a detection reagent containing LgBiT, which complements HiBiT to form a functional NanoLuc luciferase.

-

Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of remaining HiBiT-tagged IKZF1.

-

Data Analysis: Calculate DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values by fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To visually confirm the degradation of endogenous IKZF1.

Methodology:

-

Cell Treatment: Treat cancer cell lines (e.g., MOLM-13) with the IKZF1 degrader at various concentrations and time points.

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for IKZF1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the anti-proliferative effect of the IKZF1 degrader.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates.

-

Compound Incubation: Treat the cells with a range of concentrations of the degrader for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Signal Measurement: Measure the resulting luminescence or absorbance.

-

Data Analysis: Calculate the IC50 or GI50 value, representing the concentration at which cell growth is inhibited by 50%.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of an IKZF1 degrader.

Caption: A typical preclinical experimental workflow for IKZF1 degraders.

Logical Relationship of Biological Effects

The degradation of IKZF1 initiates a cascade of events leading to anti-tumor activity. The logical flow of these events is depicted below.

Caption: Logical flow from drug administration to therapeutic outcome.

Conclusion

IKZF1 degraders represent a promising class of therapeutics for hematological malignancies. Their mechanism of action, which involves the targeted degradation of the key transcription factor IKZF1, leads to potent anti-proliferative and pro-apoptotic effects in cancer cells. The continued development and clinical investigation of these molecules hold the potential to offer new treatment options for patients with difficult-to-treat cancers. The experimental workflows and methodologies outlined in this guide provide a framework for the robust preclinical evaluation of novel IKZF1 degraders.

References

The Role of Next-Generation IKZF1 Degraders in Hematological Malignancies: A Technical Guide

Executive Summary: The targeted degradation of the Ikaros family zinc finger 1 (IKZF1) transcription factor has emerged as a pivotal therapeutic strategy in the treatment of various hematological malignancies. Building on the foundation of immunomodulatory drugs (IMiDs), next-generation IKZF1 degraders demonstrate enhanced potency, selectivity, and favorable pharmacokinetic profiles, offering new hope for patients with relapsed or refractory disease. This technical guide provides an in-depth overview of the core mechanisms, preclinical and clinical data, and experimental methodologies associated with a representative next-generation IKZF1 degrader, herein referred to as IKZF1-degrader-2, based on publicly available data for compounds such as cemsidomide (CFT7455) and MGD-series degraders.

Mechanism of Action: Molecular Glue-Mediated Degradation

This compound functions as a "molecular glue," inducing the degradation of IKZF1 and its closely related family member, IKZF3 (Aiolos), through the ubiquitin-proteasome system.[1][2] These degraders bind to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][3] This binding event alters the substrate specificity of CRBN, prompting the recruitment of IKZF1 and IKZF3 as neosubstrates.[1] Subsequently, the CRL4-CRBN complex polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome. The depletion of these critical lymphoid transcription factors disrupts the transcriptional network essential for the survival and proliferation of malignant B-cells, leading to cell cycle arrest and apoptosis.

References

Technical Whitepaper: Preclinical Profile of Novel Ikaros (IKZF1) and Aiolos (IKZF3) Degraders

Disclaimer: Information regarding a specific molecule designated "IKZF1-degrader-2" is not publicly available in the reviewed scientific literature. This document provides a comprehensive overview of the preclinical data and methodologies for representative Ikaros (IKZF1) and Aiolos (IKZF3) degraders based on published studies. The data presented here is for illustrative purposes to guide researchers, scientists, and drug development professionals in this therapeutic area.

Executive Summary

The transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are critical regulators of lymphocyte development and have been identified as key drivers in the survival of various hematological malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL). Targeted degradation of these proteins represents a promising therapeutic strategy. This whitepaper details the preclinical evaluation of novel IKZF1/3 degraders, focusing on their mechanism of action, in vitro potency, in vivo efficacy, and pharmacokinetic profiles. The information is compiled from publicly available data on compounds such as CFT7455 (cemsidomide) and ICP-490, which serve as well-documented examples of this class of therapeutics.

Mechanism of Action: Targeted Protein Degradation

IKZF1/3 degraders are small molecules that function as "molecular glues" or are incorporated into Proteolysis Targeting Chimeras (PROTACs). They operate by binding to an E3 ubiquitin ligase, typically Cereblon (CRBN), and altering its substrate specificity to recognize and tag IKZF1 and IKZF3 for proteasomal degradation.[1][2][3] This targeted degradation leads to the downstream suppression of oncogenes like MYC, resulting in cell cycle arrest and apoptosis in malignant cells.[4] Furthermore, the depletion of these factors in the tumor microenvironment can lead to T-cell activation, contributing to an immunomodulatory anti-tumor effect.[5]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo activity of representative IKZF1/3 degraders from preclinical studies.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Compound | Cell Line | Assay Type | DC50 (nM) | IC50 (nM) | Notes |

| ICP-490 | NCI-H929 | IKZF3 Degradation | 0.26 | - | Measured at 4 hours. |

| NB4 | IKZF1 Degradation | 0.10 | - | ||

| NB4 | IKZF3 Degradation | 0.067 | - | ||

| HP-001 | K562-HiBiT | IKZF1 Degradation | ~10x > CC-92480 | - | HTRF and HiBiT assays used. |

| Multiple | Antiproliferation | - | 0.01 - 0.09 | Panel included Follicular Lymphoma, MM, MCL, DLBCL cells. | |

| CFT7455 | MM Cell Lines | Antiproliferation | - | Sub-nanomolar | |

| MGD-C9 | Multiple | Antiproliferation | - | Sub-micromolar | Superior efficacy vs. standard IMiDs. |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy in Xenograft Models

| Compound | Model | Dosing | Outcome | IKZF1/3 Degradation |

| CFT7455 | NCI-H929 Xenograft | 100 µg/kg/day | Durable tumor regressions | >95% (IKZF3) at 4h post-dose. |

| MM1.S Systemic Model | Not specified | Tumor stasis or regression | Sustained degradation at 48h post-dose. | |

| HP-001 | H929 Xenograft | 0.03 mpk, QD | 98% tumor growth inhibition by day 15 | ~80% (IKZF1), ~70% (IKZF3) on day 21. |

| RPMI-8226 Xenograft | 0.01 mpk, QD (+ Dex) | Complete tumor regression | Not specified. |

mpk: mg/kg. QD: Once daily. Dex: Dexamethasone.

Table 3: Pharmacokinetic and Immunomodulatory Profile

| Compound | Parameter | Species | Value / Observation |

| ICP-490 | Oral Bioavailability | Mouse, Rat, Monkey | 15.3% to 65.0% |

| Cytokine Release (IL-2) | Human PBMC | EC50 = 1.56 nM | |

| Cytokine Release (TNF-α) | Human PBMC | EC50 = 0.46 nM | |

| CFT7455 | Tumor Exposure | Xenograft Model | Concentrations >DC80 in tumor at 48h post-dose. |

EC50: Half-maximal effective concentration. PBMC: Peripheral blood mononuclear cells.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols employed in the evaluation of IKZF1/3 degraders.

In Vitro Degradation Assays

-

Objective: To quantify the potency and kinetics of target protein degradation.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MM.1S, NCI-H929, NB4) are cultured under standard conditions. For specific assays, cell lines may be engineered to express a tagged version of the target protein (e.g., IKZF1-HiBiT).

-

Compound Treatment: Cells are treated with a serial dilution of the degrader compound for a specified time course (e.g., 4, 24, or 48 hours).

-

Lysis and Detection: Cells are lysed, and the remaining target protein levels are quantified. Common methods include:

-

Western Blot: Provides qualitative and semi-quantitative analysis of protein levels.

-

HTRF (Homogeneous Time-Resolved Fluorescence): A proximity-based assay for quantitative measurement.

-

HiBiT Lytic Detection System: A luminescent assay where a small peptide tag (HiBiT) on the target protein reconstitutes a functional luciferase, with the signal being proportional to protein abundance.

-

-

Data Analysis: The results are plotted as percentage of degradation versus compound concentration to determine the DC50 value.

-

Cell Proliferation Assays

-

Objective: To measure the cytostatic or cytotoxic effect of the degrader on cancer cells.

-

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates.

-

Compound Incubation: Cells are incubated with various concentrations of the degrader for a period of 3 to 7 days.

-

Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo® (measures ATP) or by measuring absorbance after adding MTS/MTT reagents.

-

Data Analysis: Viability data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC50 values.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the degrader in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: Human multiple myeloma cells (e.g., NCI-H929, RPMI-8226) are implanted subcutaneously or systemically (intravenously).

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups. The degrader is administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., once daily).

-

Efficacy Assessment: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity.

-

Pharmacodynamic (PD) Analysis: At the end of the study, tumors and plasma may be collected at various time points post-dose to measure IKZF1/3 degradation (via Western Blot or other methods) and compound concentration (via LC-MS/MS).

-

Conclusion

The preclinical data for novel IKZF1/3 degraders like CFT7455 and ICP-490 demonstrate a powerful and selective mechanism for targeting key drivers of hematological cancers. These agents exhibit potent sub-nanomolar degradation and anti-proliferative activity in vitro, which translates to significant tumor growth inhibition and regression in in vivo models. Favorable pharmacokinetic properties, including oral bioavailability and sustained target engagement in tumor tissue, support their clinical development. The collective evidence strongly supports the continued investigation of IKZF1/3 degradation as a therapeutic strategy for patients with multiple myeloma and other B-cell malignancies.

References

- 1. Ikaros Proteins in Tumor: Current Perspectives and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

Technical Guide: The Interaction and Induced Degradation of IKZF1 by Molecular Glues via the CRBN E3 Ligase

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The targeted degradation of intracellular proteins represents a paradigm shift in therapeutic intervention. This guide provides a detailed examination of the mechanism by which molecular glue degraders, exemplified by a class of molecules including the investigational agent IKZF1-degrader-2, induce the degradation of the Ikaros family zinc finger protein 1 (IKZF1). It focuses on the critical interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, presenting quantitative data from analogous compounds, detailed experimental protocols for studying this interaction, and visualizations of the key molecular processes and experimental workflows.

Introduction: Targeted Protein Degradation via Molecular Glues

Targeted protein degradation is a therapeutic strategy that co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, degraders remove the protein entirely. Molecular glues are a class of small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact.

Cereblon (CRBN): The E3 Ligase Substrate Receptor Cereblon is a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, where it functions as the substrate receptor.[1] The binding of small molecules like thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) to CRBN alters its substrate specificity, enabling it to recognize and recruit "neosubstrates."[1][2][3]

IKZF1 (Ikaros): A Key Neosubstrate in Hematological Malignancies IKZF1, a lymphoid transcription factor, is essential for the survival of malignant plasma cells in multiple myeloma.[4] Its degradation, along with the related protein IKZF3 (Aiolos), is a primary mechanism behind the therapeutic effects of CRBN-modulating agents. The degradation of IKZF1 leads to the downregulation of critical oncogenic transcription factors, including IRF4 and c-MYC.

An investigational molecule, referred to as this compound (Compound 3), is described as an IKZF1 molecular glue degrader with anticancer activity. While specific public data on this compound is limited, its mechanism is understood to follow the well-established paradigm of CRBN-mediated IKZF1 degradation. This guide will use data from well-characterized, potent IKZF1 degraders to illustrate the core principles.

Core Mechanism: The Degrader-Induced Ternary Complex

The central mechanism of action involves the formation of a ternary complex between the CRBN E3 ligase, the molecular glue degrader, and the target protein, IKZF1.

-

Binding to CRBN: The molecular glue degrader first binds to a specific pocket on the CRBN protein.

-

Altered Surface: This binding creates a new, composite interface on the CRBN surface.

-

Neosubstrate Recruitment: This new surface is recognized by the C2H2 zinc finger domain of IKZF1, a specific region that acts as a "degron." This interaction "glues" IKZF1 to the CRBN complex.

-

Ubiquitination: Once IKZF1 is brought into proximity, the CRL4-CRBN E3 ligase complex catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the IKZF1 protein.

-

Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged IKZF1 protein.

Quantitative Data Presentation

Quantitative assessment of a degrader's efficacy is typically measured by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal percentage of degradation achieved). The following tables summarize these values for several potent, CRBN-dependent IKZF1 degraders, which serve as benchmarks in the field.

Table 1: IKZF1 Degradation Potency in Hematological Cancer Cell Lines

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |

|---|---|---|---|---|

| MGD-22 | NCI-H929 | 8.33 | >90% | |

| MGD-28 | (Not Specified) | 3.8 | (Not Specified) | |

| MGD-4 | (Not Specified) | 67.2 | (Not Specified) | |

| Cemsidomide (CFT7455) | NCI-H929 | 0.05 (GI50) | (Not Specified) | |

| Pomalidomide | (Endogenous, Tagged) | 10 | 84% | |

| 4-OH-EM12 | (HiBiT Assay) | 28 | 82 ± 1% |

| PS-RC-1 | Mino (Western Blot) | 802 | (Not Specified) | |

Table 2: Degradation Potency Across Ikaros Family Members

| Compound | Target | DC50 (nM) | Cell Line | Citation(s) |

|---|---|---|---|---|

| MGD-22 | IKZF1 | 8.33 | NCI-H929 | |

| IKZF2 | 9.91 | NCI-H929 | ||

| IKZF3 | 5.74 | NCI-H929 | ||

| MGD-28 | IKZF1 | 3.8 | (Not Specified) | |

| IKZF2 | 56.3 | (Not Specified) | ||

| IKZF3 | 7.1 | (Not Specified) | ||

| ALV1 | IKZF1 | 2.5 | (Not Specified) |

| | IKZF2 | 10.3 | (Not Specified) | |

Experimental Protocols & Workflows

Verifying the mechanism of an IKZF1 degrader involves a series of key experiments to confirm the ternary complex formation, ubiquitination, and subsequent degradation.

Co-Immunoprecipitation (Co-IP) for CRBN-IKZF1 Interaction

This assay demonstrates that the degrader enhances the physical interaction between CRBN and IKZF1 in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture human myeloma cell lines (e.g., HEK-293T, OCI-MY5) and transfect with tagged versions of CRBN (e.g., Flag-CRBN) and IKZF1 (e.g., HA-IKZF1) if necessary. Treat cells with the IKZF1 degrader at various concentrations or a vehicle control (DMSO) for a short period (e.g., 1-4 hours).

-

Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5-1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the cleared lysate with an antibody against one of the proteins (e.g., anti-Flag for Flag-CRBN) overnight at 4°C. Add fresh protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the immunoprecipitated protein (e.g., anti-Flag) and the co-immunoprecipitated protein (e.g., anti-HA or anti-IKZF1). An increased signal for IKZF1 in the degrader-treated sample indicates enhanced interaction.

In Vivo Ubiquitination Assay

This assay confirms that the degrader-induced proximity to CRBN leads to the ubiquitination of IKZF1.

Methodology:

-

Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of the target protein (e.g., HA-IKZF1) and ubiquitin (e.g., His-Ub).

-

Proteasome Inhibition: Before treatment, add a proteasome inhibitor (e.g., MG132) to the media for several hours. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for easier detection.

-

Degrader Treatment: Treat the cells with the IKZF1 degrader or vehicle control.

-

Cell Lysis under Denaturing Conditions: Lyse the cells in a strong denaturing buffer containing SDS (e.g., 2% SDS, 150 mM NaCl, 10 mM Tris-HCl, pH 8.0) to disrupt non-covalent protein-protein interactions. Shear the lysate by sonication.

-

Dilution and Immunoprecipitation: Dilute the lysate significantly with a non-denaturing buffer (e.g., containing 1% Triton X-100) to reduce the SDS concentration. Perform immunoprecipitation for the target protein (e.g., using an anti-HA antibody).

-

Western Blot Analysis: Elute and separate the immunoprecipitated proteins via SDS-PAGE. Transfer to a membrane and probe with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the degrader-treated lane indicates polyubiquitination of IKZF1.

Quantitative Degradation Assay (HiBiT System)

This assay provides a quantitative measurement of protein degradation (DC50 and Dmax). The HiBiT system is a sensitive bioluminescent method.

Methodology:

-

Cell Line Generation: Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous IKZF1 gene in a relevant cell line (e.g., HEK293T or a myeloma line). This ensures the measurement of the native protein at physiological expression levels.

-

Cell Plating and Treatment: Plate the IKZF1-HiBiT cells in 96-well plates. Treat the cells with a serial dilution of the IKZF1 degrader for a set time period (e.g., 5 to 24 hours).

-

Lysis and Detection: Add a lytic reagent containing the LgBiT protein. LgBiT binds to the HiBiT tag to form a functional NanoLuc luciferase enzyme.

-

Luminescence Reading: Add the luciferase substrate and measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of IKZF1-HiBiT protein remaining in the cells.

-

Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of remaining protein against the degrader concentration and fit to a dose-response curve to determine the DC50 and Dmax values.

Downstream Signaling Consequences of IKZF1 Degradation

The degradation of IKZF1 is not the terminal event; it initiates a cascade of transcriptional changes that are central to the anti-myeloma activity of the degrader.

-

Repression of Key Oncogenes: IKZF1 is a transcriptional activator for Interferon Regulatory Factor 4 (IRF4).

-

IRF4 and MYC Downregulation: The degradation of IKZF1 leads to a rapid decrease in IRF4 levels. Since IRF4 is a critical activator of the MYC oncogene, its suppression results in the subsequent downregulation of MYC. This IRF4-MYC axis is a known dependency in multiple myeloma cells.

-

Apoptosis and Cell Cycle Arrest: The loss of these pro-survival transcription factors ultimately leads to G1 cell cycle arrest and apoptosis in malignant cells.

References

- 1. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

Structural Basis for the Activity of IKZF1-Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and mechanistic basis for the activity of IKZF1-degrader-2, a novel molecular glue degrader targeting the Ikaros family zinc finger 1 (IKZF1) transcription factor. While specific quantitative degradation data for this compound (also known as Compound 3) is detailed in patent literature (WO2023025136A1), this guide elucidates its mechanism of action through the well-established principles of related IKZF1 molecular glue degraders.[1] We will explore the formation of the critical ternary complex, present comparative data from analogous compounds, detail key experimental protocols, and visualize the underlying biological pathways and workflows.

Introduction to IKZF1 and Targeted Protein Degradation

Ikaros (IKZF1) is a hematopoietic transcription factor crucial for lymphocyte development.[2][3] Aberrant IKZF1 activity is implicated in various hematological malignancies, including multiple myeloma and B-cell acute lymphoblastic leukemia, making it a compelling therapeutic target.[3][4] Traditional small molecule inhibitors have struggled to effectively target transcription factors due to their lack of well-defined active sites.

Targeted protein degradation (TPD) offers a powerful alternative to inhibition. Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This event-driven pharmacology allows for the elimination of "undruggable" targets like IKZF1.

This compound is a molecular glue designed to co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN) to selectively degrade IKZF1.

Mechanism of Action: The Ternary Complex

The activity of this compound is predicated on its ability to form a stable ternary complex with the CRBN E3 ligase substrate receptor and the IKZF1 protein. This process can be broken down into several key steps, illustrated in the signaling pathway diagram below.

-

Binding to Cereblon (CRBN): Like related immunomodulatory drugs (IMiDs), this compound contains a glutarimide moiety that docks into a tri-tryptophan hydrophobic pocket on the surface of CRBN.

-

Altering the Binding Surface: This binding event alters the conformation of the CRBN substrate-binding surface, creating a new interface.

-

Recruitment of IKZF1: The newly formed interface has a high affinity for a specific structural motif, or degron, present in IKZF1. This degron is located within the second zinc finger (ZF2) domain of IKZF1.

-

Ternary Complex Formation: The simultaneous binding of the degrader to CRBN and IKZF1 results in a stable [IKZF1]-[Degrader]-[CRBN] ternary complex.

-

Ubiquitination: Within the context of the larger CRL4CRBN E3 ligase complex (comprising CUL4A, DDB1, and ROC1), the recruited IKZF1 is brought into close proximity to the E2 ubiquitin-conjugating enzyme. This facilitates the transfer of ubiquitin molecules to lysine residues on the IKZF1 surface.

-

Proteasomal Degradation: The polyubiquitinated IKZF1 is recognized and subsequently degraded by the 26S proteasome, effectively eliminating the protein from the cell.

Structural Insights from Analog Complexes

The precise molecular interactions underpinning the ternary complex have been elucidated by X-ray crystallography of CRBN in complex with pomalidomide (a related degrader) and the IKZF1 zinc finger 2 domain (PDB ID: 6H0F).

-

Degrader-CRBN Interface: Pomalidomide's glutarimide ring is nestled in the tri-tryptophan pocket of CRBN. Its phthalimide ring is exposed, creating the novel protein-binding surface.

-

CRBN-IKZF1 Interface: The degrader acts as a molecular glue, stabilizing the interaction. A key contact point is a glycine residue within a β-hairpin loop of the IKZF1 ZF2 degron, which packs against the phthalimide ring. Hydrogen bonds and van der Waals forces between CRBN residues (e.g., E377) and IKZF1 residues further stabilize the complex.

This compound is hypothesized to engage CRBN and IKZF1 in a structurally analogous manner to mediate its degradation activity.

Quantitative Analysis of IKZF1 Degrader Activity

The efficacy of molecular glue degraders is quantified by several key metrics, including DC50 (concentration for 50% maximal degradation) and Dmax (maximal percentage of protein degradation). While specific data for this compound is proprietary, the table below summarizes publicly available data for other potent IKZF1/3 degraders to provide a comparative baseline for this class of compounds.

| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line / System | Citation |

| IKZF1-degrader-1 | IKZF1 | 0.134 | - | - | |

| Pomalidomide | IKZF1 | 10 | 84 | Human T-cells | |

| Iberdomide (CC-220) | IKZF1/3 | Potent | >90% | MM Cells, T-cells | |

| Cemsidomide (CFT7455) | IKZF1/3 | GI50: 0.05 | - | NCI-H929 | |

| ALV1 | IKZF1, IKZF2 | 2.5 (IKZF1) | - | - | |

| MGD-4 | IKZF1, IKZF3 | 67.2 (IKZF1) | - | - | |

| MGD-28 | IKZF1, IKZF3 | 3.8 (IKZF1) | - | - | |

| MGD-22 | IKZF1/2/3 | 8.33 (IKZF1) | - | - |

Note: Data is compiled from various sources and experimental conditions may differ. GI50 refers to the concentration for 50% growth inhibition.

Key Experimental Protocols

The characterization of IKZF1 degraders relies on a suite of cellular and biochemical assays to determine degradation efficiency, binding affinity, and biological consequences.

HiBiT Lytic Degradation Assay

This is a common high-throughput method to quantify protein levels inside cells. It uses CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous IKZF1 gene. The HiBiT peptide can reconstitute a functional NanoLuc® luciferase by complementing with the larger LgBiT subunit, producing a luminescent signal proportional to the amount of HiBiT-tagged IKZF1 protein.

Methodology:

-

Cell Seeding: CRISPR-edited cells expressing HiBiT-IKZF1 are seeded into 96- or 384-well plates and incubated.

-

Compound Treatment: Cells are treated with a serial dilution of the degrader compound (e.g., this compound) for a specified time (e.g., 5-24 hours).

-

Cell Lysis and Detection: A lytic reagent containing the LgBiT protein and luciferase substrate is added to the wells.

-

Luminescence Reading: The plate is incubated to allow cell lysis and signal stabilization, and luminescence is measured on a plate reader.

-

Data Analysis: The luminescent signal is normalized to vehicle-treated controls. The resulting dose-response curve is used to calculate DC50 and Dmax values.

Western Blotting

Western blotting provides a direct, semi-quantitative visualization of protein levels.

Methodology:

-

Cell Treatment & Lysis: Cells are treated with the degrader for various times and concentrations. After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IKZF1. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

-